(2E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H11FO2 and its molecular weight is 242.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Properties
(2E)-3-(4-Fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, often studied under various structural analogs and derivatives, exhibits intriguing molecular properties. The coplanarity of the hydroxyphenyl and fluorophenyl groups with the prop-2-en-1-one linkage is a notable feature, contributing to its molecular stability. This structural arrangement facilitates intermolecular hydrogen bonding, thereby influencing crystal packing and stability (Butcher et al., 2007). Similarly, the crystal structures and Hirshfeld surface studies of its chalcone derivatives have been a subject of interest due to their unique intermolecular interactions and molecular geometry (Salian et al., 2018).
Photophysical and Optical Properties
The compound's photophysical and optical properties are significant in scientific research, particularly in the context of molecular electronics and photonics. Research has been conducted on its derivatives to explore these properties, including studies on solvatochromic effects, fluorescence characteristics, and intramolecular charge transfer interactions. These properties are crucial in understanding the compound's behavior in different solvents and its potential application in areas like dye-sensitized solar cells and organic electronics (Kumari et al., 2017).
Crystal Growth and Characterization
The synthesis and crystal growth of this compound and its derivatives have been extensively studied. Researchers focus on understanding its crystalline structure, physicochemical properties, and theoretical calculations to predict its behavior in various applications. The use of techniques like single-crystal X-ray diffraction, FT-IR, and Raman spectroscopy provides insights into its structural and electronic properties, which are essential for its application in materials science (Meenatchi et al., 2015).
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO2/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10,17H/b10-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVVHDJUSWOVOP-XCVCLJGOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801193284 | |
Record name | (2E)-3-(4-Fluorophenyl)-1-(4-hydroxyphenyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801193284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204974-32-3 | |
Record name | (2E)-3-(4-Fluorophenyl)-1-(4-hydroxyphenyl)-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204974-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(4-Fluorophenyl)-1-(4-hydroxyphenyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801193284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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